molecular formula C27H27N3O4 B3982259 N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide

N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide

Cat. No.: B3982259
M. Wt: 457.5 g/mol
InChI Key: VBPQQGURGUIERW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 2-methylpropanoyl group at position 1 and a methyl group at position 2. The N-(3-nitrophenyl)benzamide moiety is attached to position 4 of the tetrahydroquinoline ring. The structural design combines aromaticity, hydrogen-bonding capability (via the amide and nitro groups), and conformational flexibility, which may influence its physicochemical and binding properties .

Properties

IUPAC Name

N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18(2)26(31)28-19(3)16-25(23-14-7-8-15-24(23)28)29(27(32)20-10-5-4-6-11-20)21-12-9-13-22(17-21)30(33)34/h4-15,17-19,25H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPQQGURGUIERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)N(C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the 2-methylpropanoyl group: This step involves acylation using 2-methylpropanoic acid or its derivatives.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced using a suitable nucleophile.

    Final coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on molecular features, synthesis, crystallography, and substituent effects.

Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide 2-methylpropanoyl, 3-nitrophenyl, tetrahydroquinoline ~477.5 (calculated) Branched acyl group; nitro group at meta position; fused bicyclic system
N-[6-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () 4-nitrophenyl, pyrrolidin-2-one ~393.4 Lactam ring instead of benzamide; nitro at para position; methyl at position 6
N-(2-nitrophenyl)-4-bromo-benzamide () 4-bromo-benzamide, 2-nitrophenyl ~335.1 Bromine substituent; nitro at ortho position; simpler aromatic system
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) () 2-methylbenzamide, 3-isopropoxyphenyl ~285.3 Isopropoxy group; agrochemical use (fungicide)
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide () Cyclopropanecarbonyl, thiazole, 3-methoxy-N-methylbenzamide ~516.6 (calculated) Thiazole ring; cyclopropane acyl group; methoxy and methyl groups

Key Observations :

  • Substituent Position: The target compound’s 3-nitrophenyl group (meta-nitro) contrasts with para-nitro in and ortho-nitro in .
  • Acyl Groups: The 2-methylpropanoyl group in the target compound introduces bulkiness compared to the lactam in or the cyclopropane in . This could influence solubility and metabolic stability .
  • Heterocyclic Systems : Thiazole () and oxadiazole () moieties in analogs offer π-stacking and hydrogen-bonding capabilities absent in the target compound.
Crystallographic and Physicochemical Properties
  • Target Compound: No crystallographic data are available, but analogs like N-[6-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () crystallize in the triclinic system (space group P-1), suggesting similar compounds may adopt non-centrosymmetric packing arrangements .
  • N-(2-nitrophenyl)-4-bromo-benzamide () : Exhibits two molecules per asymmetric unit, with intermolecular interactions dominated by halogen bonding (C–Br···O) and nitro group stacking .

Biological Activity

N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H34N4O3C_{28}H_{34}N_{4}O_{3}, and its structure features a tetrahydroquinoline core substituted with a nitrophenyl group and a benzamide moiety. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:

  • Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving an appropriate amine and carbonyl compounds.
  • Introduction of the Benzamide Moiety : This can be accomplished via acylation reactions with benzoic acid derivatives.
  • Nitrophenyl Substitution : The final step often involves electrophilic aromatic substitution to introduce the nitrophenyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, particularly DNA methyltransferases (DNMTs), which play a critical role in epigenetic regulation .
  • Anticancer Properties : Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. The mechanism involves reactivation of silenced tumor suppressor genes through demethylation processes .

Case Studies

  • Inhibition of DNMTs : In a study involving derivatives similar to this compound, it was found that certain analogs demonstrated potent inhibition against DNMT3A, with an EC50 value as low as 0.9 μM . This suggests that the target compound may exhibit comparable or enhanced activity.
  • Cytotoxicity in Cancer Cells : Research has demonstrated that compounds with similar structural motifs showed significant cytotoxicity in leukemia KG-1 cells at micromolar concentrations. The ability to induce apoptosis in these cells underscores the potential therapeutic applications in oncology .

Data Summary

PropertyValue
Molecular FormulaC28H34N4O3C_{28}H_{34}N_{4}O_{3}
Molecular Weight462.6 g/mol
Primary Biological ActivityDNMT inhibition
EC50 against DNMT3AApproximately 0.9 μM
Cytotoxicity in KG-1 CellsMicromolar range

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-methyl-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-(3-nitrophenyl)benzamide

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